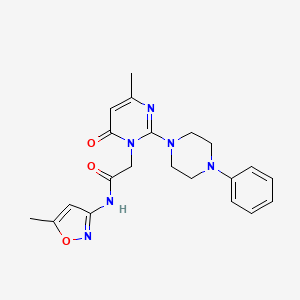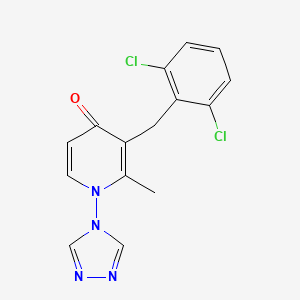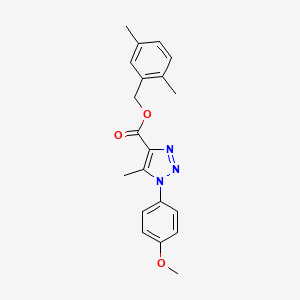
2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-Inflammatory Properties
A study by Rahmouni et al. (2016) focused on the synthesis of a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which are structurally similar to the compound . These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential anticancer and anti-inflammatory properties. The structure-activity relationship (SAR) was analyzed to understand the impact of various substitutions on biological activity (Rahmouni et al., 2016).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, including compounds with a pyrimidinylpiperazine structure, as ligands for the histamine H4 receptor. These studies aimed to optimize potency for potential therapeutic applications, indicating the relevance of such compounds in the modulation of histamine-mediated biological responses (Altenbach et al., 2008).
Radioligands for Imaging
Dollé et al. (2008) reported on the radiosynthesis of a compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, designated for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study highlights the utility of such compounds in diagnostic imaging, particularly in neurological and oncological research (Dollé et al., 2008).
Synthesis and Biological Activities
Research by Rahmouni et al. (2014) into the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition showcases the chemical versatility of pyrimidin-4-ones and their derivatives in synthesizing a wide range of biologically active compounds (Rahmouni et al., 2014).
Antimicrobial Activity
A study by Bondock et al. (2008) on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety, which includes structural elements similar to the compound , underscores the potential of these compounds in developing new antimicrobial agents (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-15-12-20(29)27(14-19(28)23-18-13-16(2)30-24-18)21(22-15)26-10-8-25(9-11-26)17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSRHSREHRYGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-6-oxo-2-(4-phenylpiperazin-1-yl)pyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2979417.png)
![N-(2,5-difluorophenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2979418.png)



![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid](/img/structure/B2979425.png)

![2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide](/img/structure/B2979433.png)


![2-Methyl-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2979436.png)


